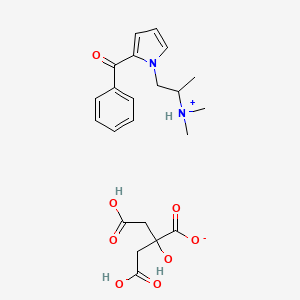

2-Benzoyl-1-(3-(dimethylamino)propyl)pyrrole citrate

Description

2-Benzoyl-1-(3-(dimethylamino)propyl)pyrrole citrate is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom

Properties

CAS No. |

7001-97-0 |

|---|---|

Molecular Formula |

C22H28N2O8 |

Molecular Weight |

448.5 g/mol |

IUPAC Name |

1-(2-benzoylpyrrol-1-yl)propan-2-yl-dimethylazanium;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C16H20N2O.C6H8O7/c1-13(17(2)3)12-18-11-7-10-15(18)16(19)14-8-5-4-6-9-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-11,13H,12H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

QADJMRYFQBLPMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=CC=C1C(=O)C2=CC=CC=C2)[NH+](C)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-1-(3-(dimethylamino)propyl)pyrrole citrate typically involves multi-step organic reactions. One common method is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine. In this case, the starting materials would include a benzoyl-substituted 1,4-dicarbonyl compound and 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-1-(3-(dimethylamino)propyl)pyrrole citrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzoyl group to a benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Halides, alkoxides, polar solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Pyrrole oxides.

Reduction: Benzyl-substituted pyrroles.

Substitution: Various substituted pyrroles depending on the nucleophile used.

Scientific Research Applications

2-Benzoyl-1-(3-(dimethylamino)propyl)pyrrole citrate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzoyl-1-(3-(dimethylamino)propyl)pyrrole citrate involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dimethylamino propyl side chain may enhance the compound’s solubility and facilitate its transport across cell membranes. The pyrrole ring can participate in various biochemical pathways, leading to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

2-Benzoylpyrrole: Lacks the dimethylamino propyl side chain, resulting in different biological activities.

1-(3-(Dimethylamino)propyl)pyrrole: Lacks the benzoyl group, leading to variations in its chemical reactivity and applications.

Pyrrole-2-carboxylate: Contains a carboxylate group instead of a benzoyl group, affecting its chemical properties and uses.

Uniqueness

2-Benzoyl-1-(3-(dimethylamino)propyl)pyrrole citrate is unique due to the combination of its benzoyl group and dimethylamino propyl side chain. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Biological Activity

2-Benzoyl-1-(3-(dimethylamino)propyl)pyrrole citrate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H20N2O3

- Molecular Weight : 288.34 g/mol

- IUPAC Name : this compound

- CAS Number : 7001-97-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The dimethylaminopropyl moiety is thought to enhance solubility and facilitate interactions with cellular membranes, potentially influencing receptor binding and enzyme inhibition.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Properties : The compound has been investigated for its potential anticancer effects, particularly against specific tumor cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, possibly through the activation of caspase pathways.

- Antimalarial Activity : Recent findings highlight its potential as an antimalarial agent, showing efficacy against Plasmodium falciparum in laboratory settings. The compound's ability to inhibit dihydroorotate dehydrogenase (DHODH), a critical enzyme in the parasite's lifecycle, underscores its therapeutic promise.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study examining the anticancer properties of this compound, researchers treated human cancer cell lines with varying concentrations of the compound. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at micromolar concentrations. Mechanistic studies revealed that the compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.

Case Study: Antimalarial Activity

A separate investigation focused on the antimalarial potential of the compound against P. falciparum. In vitro assays demonstrated that it effectively inhibited parasite growth at low concentrations. Further studies using animal models indicated that pre-treatment with the compound could significantly reduce parasitemia in infected mice, suggesting its potential for prophylactic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.